5-Aminobiphenyl-3-carbaldehyde
Description
5-Aminobiphenyl-3-carbaldehyde is a biphenyl derivative featuring an amino (-NH₂) substituent at the 5-position and a formyl (-CHO) group at the 3-position.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-amino-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H,14H2 |
InChI Key |
VIKPGQZKUQGRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)N |
Origin of Product |
United States |
Scientific Research Applications
5-Aminobiphenyl-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-aminobiphenyl-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the formyl group can participate in electrophilic reactions. These interactions can lead to the formation of various biologically active compounds and influence biological processes.
Comparison with Similar Compounds
Structural Analogues from Evidence
The provided evidence highlights fluorinated pyrrole and indole derivatives, which share functional groups (e.g., formyl or nitrile) but differ in core scaffolds and substituents. Key compounds include:
Table 1: Comparative Overview of Structural Analogues
| Compound Name | CAS Number | Core Structure | Substituents | Key Properties/Applications |
|---|---|---|---|---|
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | Pyrrole | 2-Fluorophenyl, formyl | Intermediate in drug synthesis |
| 4-Fluoro-1H-indole-3-carbonitrile | 1260759-82-7 | Indole | 4-Fluoro, nitrile | Antimicrobial agent precursor |
| 5-Fluoro-1H-indole-3-carbonitrile | 194490-15-8 | Indole | 5-Fluoro, nitrile | Kinase inhibitor scaffold |
Key Differences:
- Core Scaffold: 5-Aminobiphenyl-3-carbaldehyde uses a biphenyl backbone, whereas analogs in Table 1 feature pyrrole or indole cores.
- Substituent Effects: The amino group in this compound provides nucleophilic reactivity for further functionalization (e.g., Schiff base formation), unlike the electron-withdrawing fluoro groups in the analogs, which may limit reactivity .
- Electronic Properties: The formyl group in both this compound and 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde enables participation in condensation reactions, but the biphenyl system’s extended conjugation could enhance UV absorption or fluorescence properties.
Challenges:
- The amino group in this compound may require protection during synthesis to prevent side reactions, a step unnecessary in fluorinated analogs.
Physicochemical Properties
Table 2: Hypothetical Property Comparison*
| Property | This compound | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde |
|---|---|---|
| Molecular Weight (g/mol) | ~213 (estimated) | 219.2 |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO |
| Melting Point | Not reported | 160–162°C |
| Reactivity | High (amino/formyl synergy) | Moderate (fluoro deactivates ring) |
*Data for this compound is extrapolated from structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
